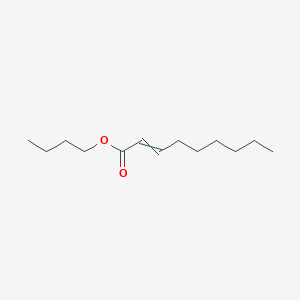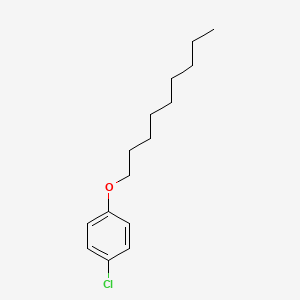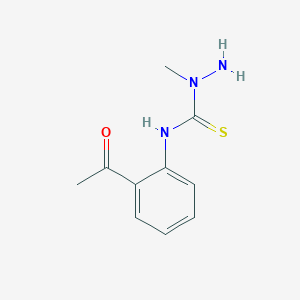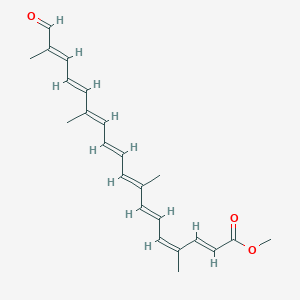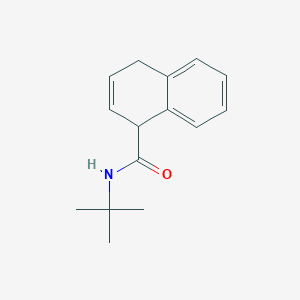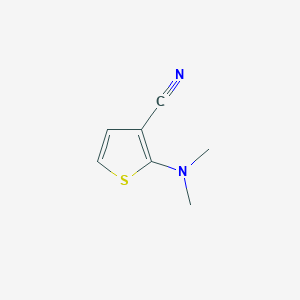![molecular formula C13H8O2 B14339199 3h-Benzo[cd]azulene-3,5(4h)-dione CAS No. 103437-27-0](/img/structure/B14339199.png)
3h-Benzo[cd]azulene-3,5(4h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Benzo[cd]azulene-3,5(4H)-dione is a tricyclic aromatic compound with a unique structure that combines a five-membered ring and a seven-membered ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo[cd]azulene-3,5(4H)-dione typically involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These precursors undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Benzo[cd]azulene-3,5(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted azulene derivatives, quinones, and dihydro compounds
Wissenschaftliche Forschungsanwendungen
3H-Benzo[cd]azulene-3,5(4H)-dione has been explored for its applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 3H-Benzo[cd]azulene-3,5(4H)-dione and its derivatives involves interactions with biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to interact with various molecular targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guaiazulene: A derivative of azulene known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
This compound stands out due to its tricyclic structure and the presence of functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a unique and valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
103437-27-0 |
|---|---|
Molekularformel |
C13H8O2 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
tricyclo[6.4.1.04,13]trideca-1(12),2,4(13),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-5-8-3-1-2-4-9(11)13(8)10/h1-6H,7H2 |
InChI-Schlüssel |
JKJWCQLRKXTMMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C3C(=CC=CC=C3C1=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


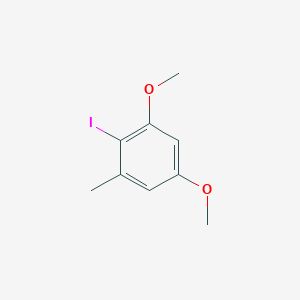
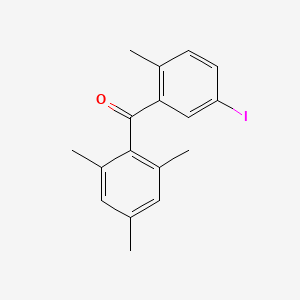
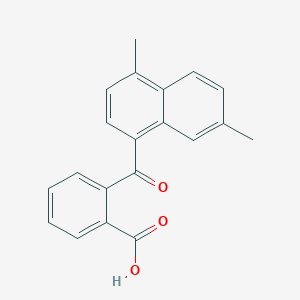
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
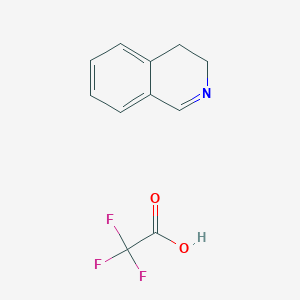
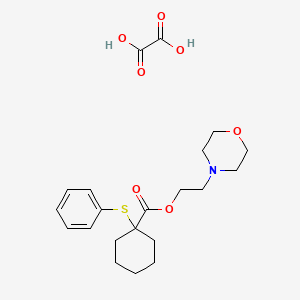
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
